

The Structure-Activity Relationship of VU6028418: A Technical Guide

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Compound of Interest		
Compound Name:	VU6028418	
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Introduction

VU6028418 is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3][4][5] The M4 receptor is a G protein-coupled receptor (GPCR) highly expressed in the striatum, a key brain region involved in motor control. Its modulation of striatal dopamine release has made it a promising therapeutic target for movement disorders such as dystonia and Parkinson's disease.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **VU6028418**, detailing the key chemical modifications that led to its discovery and optimized pharmacological profile. This document also outlines the experimental protocols used to characterize this compound and its analogs and visualizes the key signaling pathways and experimental workflows.

Core Structure and SAR Campaign

The discovery of **VU6028418** was the result of a systematic SAR campaign aimed at improving the drug-like properties of an initial lead compound, VU6013720. The primary objectives of this campaign were to reduce cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) efflux, while maintaining high potency and selectivity for the human M4 receptor (hM4).[3]

The core scaffold of **VU6028418** and its analogs consists of a central pyridazine ring linked to a [3.3.0]cyclopentylpyrrolidine moiety and a substituted phenyl group. The SAR studies primarily



focused on modifications of the western halogenated phenyl group and the eastern tetrahydropyran (THP) motif.[3]

Data Presentation: Structure-Activity Relationship of VU6028418 Analogs

The following table summarizes the quantitative data for key analogs synthesized during the development of **VU6028418**. The data highlights the impact of structural modifications on hM4 potency, selectivity versus the hM2 receptor, and key drug metabolism and pharmacokinetic (DMPK) parameters.

Compoun d	Western Phenyl Substituti on	hM4 IC50 (nM)	hM2 IC50 (μM)	hM1,3,5 IC50 (μM)	CYP 2C9 Inhibition IC50 (µM)	P-gp Efflux Ratio
2 (VU601372 0)	2-Cl, 5-F	<10	>10	>10	Potent	14
8a	Unsubstitut ed	<10	>10	>10	Reduced	Comparabl e to 2
8b	3-pyridyl	<10	>10	>10	-	High
8c	Acetylamin ophenyl	<10	>10	>10	-	High
8d	Benzolacta m	<10	>10	>10	-	High
8h	2,5-di-F	<10	>10	>10	Reduced vs. 2	Modestly Decreased
8i (VU602841 8)	2,3,5-tri-F	4.1	3.5	>10	9.8	8.9



Data extracted from "Discovery of **VU6028418**: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist".[3]

The key takeaways from the SAR studies are:

- Eastern Tetrahydropyran (THP) Motif: This group was found to be crucial for maintaining robust hM4 potency and selectivity over hM2, as well as for conferring low hepatic microsomal clearance. This moiety was therefore kept constant throughout the optimization process.[3]
- Western Phenyl Substitution:
 - Removing the halogen substituents (compound 8a) led to a significant reduction in CYP inhibition, particularly for isoforms 1A2 and 3A4.[3]
 - Introducing polar groups such as pyridyl (8b), acetylaminophenyl (8c), and benzolactam
 (8d) did not diminish hM4 potency but resulted in high P-gp efflux, limiting their further development.[3]
 - Exploration of different fluorine substitution patterns on the phenyl ring proved to be a successful strategy to mitigate CYP inhibition and P-gp efflux.[3]
 - The 2,5-difluoro analog (8h) showed reduced CYP inhibition across three isoforms compared to the lead compound.[3]
 - The 2,3,5-trifluoro substitution in **VU6028418** (8i) provided the most favorable profile, with a significant improvement in the CYP inhibition profile (2C9 IC50 = 9.8 μM and >30 μM for other isoforms) and a notable decrease in P-gp efflux.[3]

Experimental Protocols

The characterization of **VU6028418** and its analogs involved a suite of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties. The detailed methodologies for two key in vitro assays are provided below.

Calcium Mobilization Assay



This cell-based functional assay is used to determine the potency of compounds as antagonists of Gq-coupled muscarinic receptors.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are cultured in appropriate media and seeded into 96-well microplates.[3]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage. The plate is incubated to allow for dye uptake.[1][6]
- Compound Addition: Test compounds (e.g., VU6028418) are added to the wells at various concentrations and the plate is incubated.
- Agonist Stimulation: An EC80 concentration of acetylcholine, the endogenous agonist, is added to the wells to stimulate the receptors.[3]
- Signal Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured using a fluorescence plate reader (e.g., FlexStation).
- Data Analysis: The ability of the antagonist to inhibit the acetylcholine-induced calcium mobilization is quantified, and IC50 values are determined from the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the M4 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

- Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration
 of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and

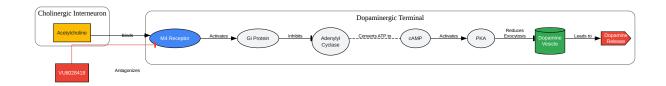


varying concentrations of the test compound (e.g., VU6028418).[3]

- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand is washed away.[7][8]
- Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. VU6028418 was found to fully compete with [3H]NMS in a concentration-dependent manner, with a Ki of 3.2 nM.[3]

Signaling Pathways and Workflows M4 Receptor Signaling in the Striatum

The M4 receptor plays a critical role in modulating dopamine release in the striatum. The following diagram illustrates the proposed signaling pathway.



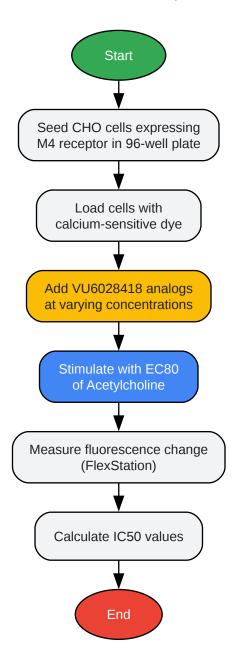
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Caption: M4 receptor-mediated inhibition of dopamine release.

Experimental Workflow: Calcium Mobilization Assay



The following diagram outlines the key steps in the calcium mobilization assay used to assess the antagonist activity of compounds at muscarinic receptors.



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Caption: Workflow for the calcium mobilization antagonist assay.

Conclusion

The development of **VU6028418** represents a successful example of a targeted SAR campaign to optimize a lead compound into a preclinical candidate. Through systematic modifications of



the chemical scaffold, particularly the western phenyl ring, significant improvements in the DMPK profile were achieved while retaining high potency and selectivity for the M4 muscarinic receptor. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration of M4 antagonists as potential therapeutics for movement disorders. Although potent hERG inhibition precluded **VU6028418** from further development, the M4 antagonists described herein represent some of the most potent and selective tool compounds yet discovered for the mAChR family.[1] Because of its excellent subtype selectivity, pharmacokinetic, and toxicity profile, **VU6028418** should find extensive use in probing mAChR biology.[1]

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